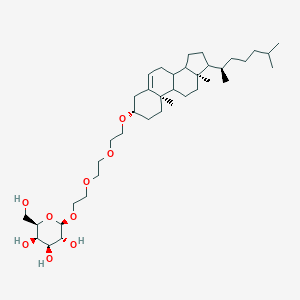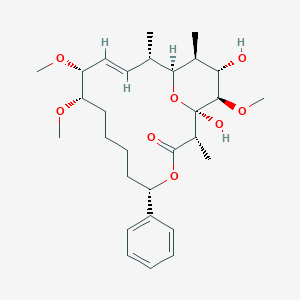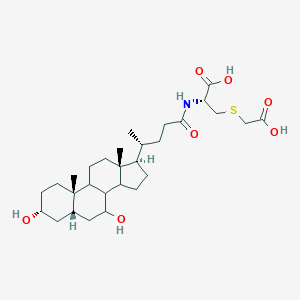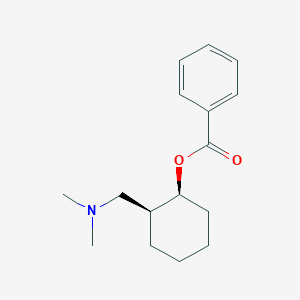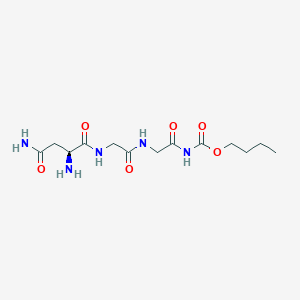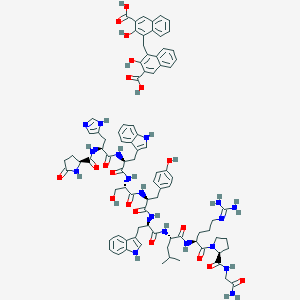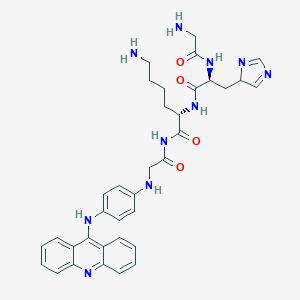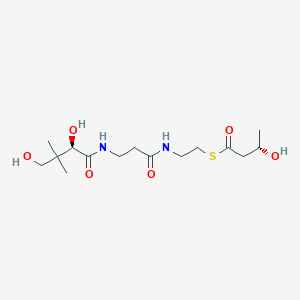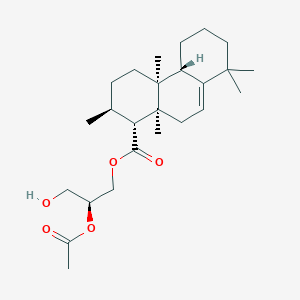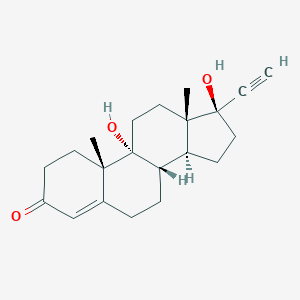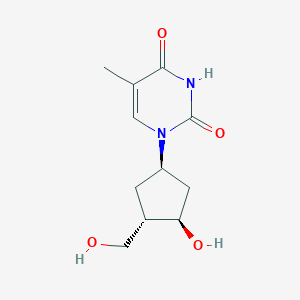
Carbathymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbathymidine, also known as 1-(2-deoxy-beta-D-ribofuranosyl) uracil, is a modified nucleoside analog that has been widely used in scientific research. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a carbonyl group instead of a methyl group at the 5-position of the pyrimidine ring. This modification confers unique properties to carbathymidine, making it a valuable tool in various fields of research.
Mecanismo De Acción
Carbathymidine acts as a competitive inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine to form thymidine monophosphate, a precursor for DNA synthesis. By inhibiting this enzyme, carbathymidine can disrupt DNA synthesis and replication, leading to cell death.
Biochemical and Physiological Effects:
Carbathymidine has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. However, carbathymidine can also have toxic effects on normal cells, limiting its use in clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of carbathymidine is its stability, making it a reliable tracer molecule for long-term experiments. It is also readily available and relatively easy to synthesize. However, its toxicity and potential off-target effects can limit its use in certain experiments. Additionally, the competitive inhibition of thymidine kinase by carbathymidine can lead to the accumulation of thymidine monophosphate, which can interfere with other metabolic pathways.
Direcciones Futuras
Future research on carbathymidine could focus on developing new analogs with improved efficacy and reduced toxicity. Additionally, new applications for carbathymidine in drug development and disease diagnosis could be explored. Further studies on the mechanism of action and biochemical effects of carbathymidine could also provide insights into its potential as a therapeutic agent.
Métodos De Síntesis
Carbathymidine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of uracil with ribose in the presence of protecting groups and various reagents. Enzymatic conversion, on the other hand, utilizes enzymes such as thymidine phosphorylase and uridine phosphorylase to catalyze the conversion of thymidine or uridine into carbathymidine.
Aplicaciones Científicas De Investigación
Carbathymidine has been extensively used in scientific research as a tracer molecule to study DNA synthesis, repair, and degradation. It is also used as a substrate for enzymes involved in nucleotide metabolism and as a probe to study the structure and function of nucleic acids. Additionally, carbathymidine has been used in the development of new drugs and as a diagnostic tool for cancer and viral infections.
Propiedades
Número CAS |
114884-15-0 |
|---|---|
Nombre del producto |
Carbathymidine |
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
ZOZRLTAJWLEGLG-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Sinónimos |
carbathymidine carbathymidine, (-)-isomer carbocyclic thymidine D-carba T |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



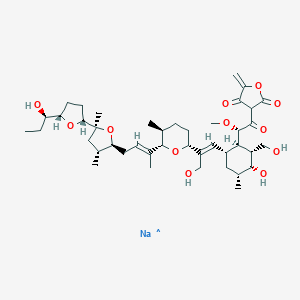

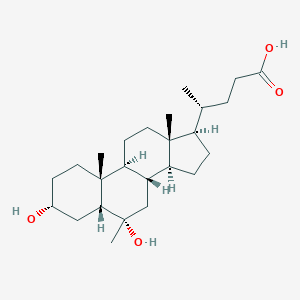
![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)
